Difluoro Atorvastatin Calcium Salt is a derivative of Atorvastatin, a widely used medication classified as an HMG-CoA reductase inhibitor. This compound primarily functions to lower cholesterol levels in patients with hyperlipidemia and related conditions. The difluoro variant is recognized as an impurity or a related compound of Atorvastatin and is not typically utilized as a primary therapeutic agent. Instead, it serves as a reference standard in analytical chemistry, particularly for quality control in pharmaceutical manufacturing.
The compound is synthesized through various chemical processes involving the parent compound, Atorvastatin. It can be found in scientific literature and commercial suppliers that specialize in pharmaceutical compounds, such as Smolecule and BenchChem, which provide detailed descriptions of its synthesis and applications in research.
Difluoro Atorvastatin Calcium Salt falls under the category of pharmaceutical intermediates and impurities. It is specifically categorized as an impurity of Atorvastatin, often referred to as Atorvastatin EP Impurity C or Related Compound C.
The synthesis of Difluoro Atorvastatin Calcium Salt involves multiple steps that enhance efficiency and purity. A notable process includes:
Technical details indicate that the synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purities .
The molecular formula for Difluoro Atorvastatin Calcium Salt is . The structural representation features two fluorine atoms substituted on the aromatic rings of the Atorvastatin framework, which modifies its pharmacological properties.
Difluoro Atorvastatin Calcium Salt can participate in various chemical reactions typical for pharmaceutical compounds:
Technical details from patent literature highlight methods for isolating this compound while minimizing impurities during synthesis .
Difluoro Atorvastatin Calcium Salt's mechanism of action is closely related to that of its parent compound, Atorvastatin. It inhibits HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis in the liver. This inhibition leads to decreased cholesterol levels in the bloodstream.
Research indicates that derivatives like Difluoro Atorvastatin may exhibit altered pharmacokinetics or dynamics due to structural modifications. Investigating these differences can provide insights into optimizing drug formulations for better efficacy and safety profiles .
Relevant analyses such as infrared spectroscopy have been employed to characterize functional groups present in Difluoro Atorvastatin Calcium Salt .
Difluoro Atorvastatin Calcium Salt serves several important roles in scientific research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3